molecular formula C21H33NO3 B12281566 N-Dodecanoyl-phenlyalanine

N-Dodecanoyl-phenlyalanine

Cat. No.: B12281566
M. Wt: 347.5 g/mol
InChI Key: RKQUHHNIJVGMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylalanine, N-(1-oxododecyl)- typically involves the chemical reaction between dodecanocarbonic acid and L-phenylalanine. The process begins with the activation of dodecanocarbonic acid, followed by its reaction with L-phenylalanine under controlled conditions. The reaction is usually carried out in the presence of specific reagents and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for Phenylalanine, N-(1-oxododecyl)- are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product. The synthesis is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Phenylalanine, N-(1-oxododecyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism by which Phenylalanine, N-(1-oxododecyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s fatty acyl chain allows it to integrate into lipid bilayers, potentially altering membrane properties and affecting the function of membrane-bound proteins. Additionally, it may interact with enzymes and receptors involved in various biochemical pathways, influencing their activity and downstream effects .

Comparison with Similar Compounds

Phenylalanine, N-(1-oxododecyl)- can be compared with other similar compounds, such as:

These compounds share similar properties and applications but differ in their acyl chain length, which can influence their solubility, bioavailability, and interaction with biological membranes .

Properties

IUPAC Name

2-(dodecanoylamino)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO3/c1-2-3-4-5-6-7-8-9-13-16-20(23)22-19(21(24)25)17-18-14-11-10-12-15-18/h10-12,14-15,19H,2-9,13,16-17H2,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQUHHNIJVGMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.